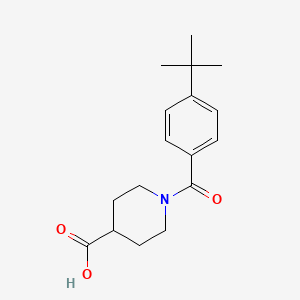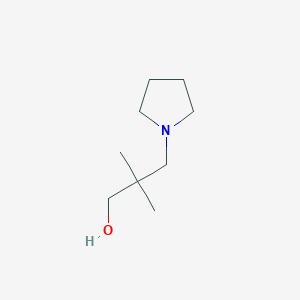
2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives is well-documented in the provided papers. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives were synthesized using click chemistry with high yields . Similarly, a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized for biological testing against Trypanosoma cruzi . These methods could potentially be adapted for the synthesis of "2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol".
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been characterized using various spectroscopic techniques such as NMR, UV-Visible, FT-IR, and mass spectroscopy . Density functional theory (DFT) calculations were used to evaluate the formation and properties of these compounds, providing insights into their molecular conformations and stability.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol". However, the reactivity of similar pyrrolidine derivatives has been analyzed using local reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices . These studies help identify reactive sites within the molecules, which is crucial for understanding their chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular interactions. For example, the vibrational analysis of some derivatives indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . The binding energy of these dimers was calculated using DFT, which is significant for understanding the stability of these compounds. Additionally, topological parameters at bond critical points (BCPs) were analyzed to determine the strength and nature of various intra- and intermolecular interactions .
科学的研究の応用
Organocatalysis
- Catalytic Applications : A derivative of 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol has been identified as an effective organocatalyst for asymmetric Michael addition reactions, offering good to high yield and excellent enantioselectivities (Cui Yan-fang, 2008).
Molecular Interactions and Solvent Effects
- Molecular Interaction Studies : The compound has been studied in mixtures with lower alkanols, revealing insights into molecular species and interactions, which are key in understanding its behavior in different solvents (J. S. Yadav, D. Sharma, & V. Sharma, 2009).
Chemical Synthesis and Derivatives
- Synthetic Applications : It serves as a starting material in various chemical syntheses, demonstrating versatility in generating a structurally diverse library of compounds (G. Roman, 2013).
- Synthesis of Complexes : Research has also focused on synthesizing complexes from derivatives of 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol, leading to potential applications in areas like antimicrobial studies and materials science (M. Babu, B. U. Rao, V. Krishna, S. Mustafa, & G. N. Rao, 2017).
Spectroscopy and Structural Analysis
- Spectroscopic Analysis : The compound's structure and properties have been extensively studied using spectroscopic methods, providing essential data for further research and application development (F. H. Tukhvatullin, B. G. Hudayberdiev, A. Jumabaev, H. Hushvaktov, & A. Absanov, 2010).
Catalytic Applications
- Catalysis Research : The compound has been investigated in the context of catalysis, particularly in reactions like hydrogenation, showcasing its potential as a catalyst or a catalyst precursor (Tang Lin-sheng, 2008).
Safety And Hazards
特性
IUPAC Name |
2,2-dimethyl-3-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,8-11)7-10-5-3-4-6-10/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTMCBIZTDPCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296187 | |
| Record name | 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol | |
CAS RN |
39067-46-4 | |
| Record name | β,β-Dimethyl-1-pyrrolidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39067-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 108214 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039067464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC108214 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

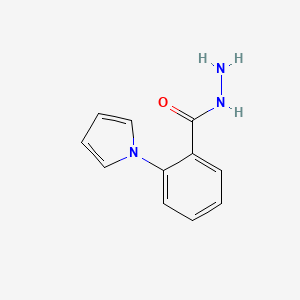
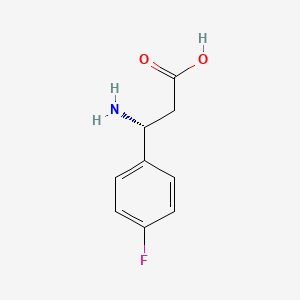
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)
![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)
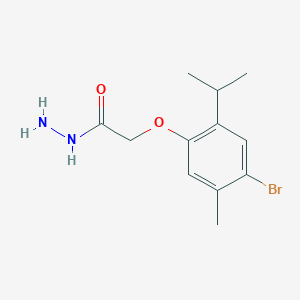



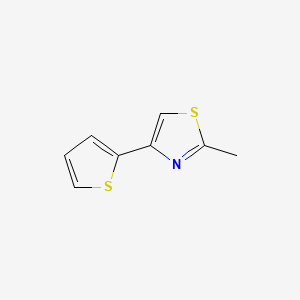

![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)
